5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-6(7(10)11)2-5(3-8)9-4/h2,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLOUSURXOZVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864060-99-0 | |
| Record name | 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a methyl-substituted pyrrole derivative in the presence of a strong acid or base. The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions. For example:
-
Copper-catalyzed decarboxylation : Heating the compound with copper chromite in quinoline at 160°C removes the carboxylic acid group, yielding 5-cyano-2-methyl-1H-pyrrole (62% yield) . This mirrors the behavior of structurally similar 3-cyanopyrrole-2-carboxylic acid, which forms pyrrole-3-carbonitrile under analogous conditions .
| Reaction Type | Conditions | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Decarboxylation | 160°C, 3h | Copper chromite, quinoline | 5-cyano-2-methyl-1H-pyrrole | 62% |
Cyanation and Substitution Reactions
The cyano group participates in nucleophilic substitution and cyanation processes:
-
Reactivity with CSI (chlorosulfonyl isocyanate) : In aprotic solvents like DMF, the compound reacts with CSI to form intermediates that hydrolyze to nitriles. This method avoids byproducts like dicyanopyrroles .
-
Nucleophilic displacement : The cyano group can be replaced by amines or thiols under basic conditions, forming derivatives such as amidines or thioamides.
Condensation and Functional Group Transformations
The carboxylic acid enables condensation reactions:
-
Esterification : Reacting with methanol and sulfuric acid yields the methyl ester derivative (85–90% yield).
-
Amide formation : Coupling with amines (e.g., benzylamine) using EDCI/HOBt produces amides, which are precursors for bioactive molecules.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | ~90% | |
| Amide coupling | EDCI, HOBt, DMF | 5-cyano-2-methyl-1H-pyrrole-3-carboxamide | 75% |
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution, though substituents direct reactivity:
-
Methyl group : Acts as an electron-donating group, activating the ring at the 4-position.
-
Cyano group : Electron-withdrawing nature deactivates the 5-position.
Nitration with HNO₃/H₂SO₄ at 0°C selectively introduces nitro groups at the 4-position (55% yield) .
Reduction Reactions
The cyano group can be selectively reduced:
-
LiAlH₄ reduction : Converts the cyano group to an amine, forming 5-amino-2-methyl-1H-pyrrole-3-carboxylic acid (70% yield) .
-
Catalytic hydrogenation : Using Pd/C under H₂ pressure yields the same product but with lower efficiency (50% yield) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Reaction with acetylenes : Reacting with dimethyl acetylenedicarboxylate (DMAD) in DCM forms pyrrolo[3,4-b]pyridin-2-one derivatives via [2+2] cycloaddition (78% yield) .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cycloaddition | DMAD, DCM, rt | Pyrrolo[3,4-b]pyridin-2-one | 78% |
pH-Dependent Reactivity
The compound exhibits distinct behavior in acidic vs. basic media:
Scientific Research Applications
Scientific Research Applications
5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid is applicable in scientific research across various fields:
- Chemistry The compound serves as a building block in synthesizing complex molecules and exploring new chemical reactions and pathways.
- Biology It can be employed to study enzyme interactions and protein binding, making it a valuable tool for probing biological systems due to its functional groups.
Structural Information
The structural attributes of this compound are :
- Molecular Formula:
- SMILES: CC1=C(C=C(N1)C#N)C(=O)O
- InChI: InChI=1S/C7H6N2O2/c1-4-6(7(10)11)2-5(3-8)9-4/h2,9H,1H3,(H,10,11)
- InChIKey: IHLOUSURXOZVPT-UHFFFAOYSA-N
Predicted Collision Cross Section
The predicted collision cross sections for this compound are detailed in the table below :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 151.05020 | 130.0 |
| $$M+Na]+ | 173.03214 | 139.9 |
| $$M+NH4]+ | 168.07674 | 133.4 |
| $$M+K]+ | 189.00608 | 134.5 |
| $$M-H]- | 149.03564 | 121.9 |
| $$M+Na-2H]- | 171.01759 | 131.4 |
| $$M]+ | 150.04237 | 128.0 |
| $$M]- | 150.04347 | 128.0 |
Related Research
While specific case studies on this compound are not available in the search results, research on similar pyrrole derivatives provides insights into potential applications:
- Antimicrobial Activity: Pyrrole derivatives exhibit antibacterial and antifungal activities. Specific substituents, like methoxy groups, can enhance these activities.
- Anticancer Potential: Pyrrole derivatives can induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting proliferation pathways. In vivo studies have shown promising results in inhibiting tumor growth with minimal toxicity to normal cells.
Reactions
Mechanism of Action
The mechanism of action of 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The cyano group in the target compound increases acidity compared to methyl or chloro substituents .
- Lipophilicity : Bulky substituents (e.g., cyclohexyl in or aryl groups in ) reduce water solubility but improve membrane permeability.
- Synthetic Utility : Carboxylic acid derivatives (e.g., ) are often used to synthesize amides or esters for drug discovery.
Key Findings :
- Yields vary significantly based on substituent reactivity. For example, methoxy groups (80% yield ) are less sterically demanding than chloroaryl groups (83.5% ).
Biological Activity
5-Cyano-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a pyrrole ring with a cyano group and a carboxylic acid functional group. The presence of these functional groups contributes to its reactivity and biological activity, making it a valuable scaffold for drug development.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The cyano and carboxylic acid groups are thought to enhance its binding affinity to enzymes and receptors, which may lead to various pharmacological effects such as:
- Antimicrobial Activity : Exhibiting potential against a range of bacterial strains.
- Anticancer Properties : Showing promise in inhibiting tumor growth through apoptosis induction.
Antimicrobial Activity
Research has indicated that derivatives of pyrrole, including this compound, possess significant antimicrobial properties. A study highlighted that pyrrole-based compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.09 to 0.54 μM .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | Various bacterial strains |
| Control (Ciprofloxacin) | 2 | E. coli, S. aureus |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was noted that certain pyrrole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong potential as anticancer agents .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| B16 Melanoma | TBD | Induction of apoptosis |
| HCT-116 Colon Cancer | TBD | Growth inhibition |
Case Studies
- Tyrosinase Inhibition : A related study focused on the synthesis of pyrrole derivatives for tyrosinase inhibition, revealing that certain compounds exhibited IC50 values as low as 0.97 μM, which is significantly more potent than traditional inhibitors like kojic acid .
- Neuroprotective Effects : Another investigation into pyrrole derivatives indicated neuroprotective activities, where compounds were shown to inhibit oxidative stress pathways in neuronal cell models .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrrole derivatives to assess its unique properties and advantages:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Cyano-1H-pyrrole-3-carboxylic acid | Lacks methyl groups | Moderate anticancer activity |
| 2-Methylpyrrole | Lacks cyano group | Limited antimicrobial activity |
| 5-Cyano-1,2-dimethylpyrrole | Additional methyl groups | Enhanced reactivity |
Q & A
Q. What are the optimal synthetic routes for 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted pyrrole precursors. Key steps include:
- Bromination : Use NaH or K₂CO₃ in DMF/DMSO to introduce functional groups (e.g., bromine at position 5) .
- Cyano Group Introduction : Employ KMnO₄ or CrO₃ under acidic conditions for oxidation followed by cyanation .
- Ester Hydrolysis : Convert esters to carboxylic acids using LiAlH₄ or NaBH₄ in anhydrous solvents .
Yield optimization requires precise stoichiometric ratios (e.g., 1.2 eq. of brominating agents) and temperature control (60–80°C). For example, DBU-mediated reactions in THF achieve >85% yield in pyrrole derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl at C2, cyano at C5). Chemical shifts for pyrrole protons typically appear at δ 6.5–7.2 ppm .
- FT-IR : Confirm cyano (C≡N) stretch at ~2200 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹ .
- HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) for purity analysis. The molecular ion [M+H]⁺ for C₇H₅N₂O₂ is expected at m/z 165.1 .
Q. How can researchers assess the compound's biological activity in preliminary assays?
- Methodological Answer :
- Enzyme Inhibition : Test against cyclooxygenase (COX) or kinases using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Label the compound with ¹⁴C or fluorescent tags and measure intracellular accumulation in HEK293 or HeLa cells .
- Toxicity Screening : Use zebrafish embryos or murine macrophages (LD₅₀ via MTT assay) .
Advanced Research Questions
Q. How can computational modeling predict the compound's physicochemical properties and binding modes?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict pKa (carboxylic acid ~3.5) and logP (~1.2) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5M1). The cyano group may form hydrogen bonds with Arg120 .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in binding pockets .
Q. How should researchers resolve contradictions in reactivity data (e.g., unexpected byproducts)?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to trace reaction pathways. For example, unintended nitrile hydrolysis may occur if H₂O is present .
- Byproduct Isolation : Employ preparative TLC or HPLC to isolate impurities. Characterize via HRMS and 2D NMR .
- Kinetic Analysis : Compare Arrhenius plots under varying pH (4–9) to identify side-reaction triggers .
Q. What strategies enhance the compound's stability in aqueous solutions for pharmacological studies?
- Methodological Answer :
- pH Buffering : Use phosphate buffer (pH 7.4) to minimize carboxylic acid deprotonation .
- Lyophilization : Stabilize as a lyophilized powder with trehalose (1:1 w/w) for long-term storage .
- Protective Groups : Temporarily esterify the carboxylic acid (e.g., ethyl ester) during cell culture assays .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- Methodological Answer :
- Core Modifications : Replace the cyano group with -COOH or -CONH₂ to evaluate COX-2 selectivity changes .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at C2 to enhance metabolic stability (t½ > 2 hrs in liver microsomes) .
- Bioisosteres : Substitute pyrrole with pyrazole and compare binding affinity (ΔG calculated via MM/GBSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
